p-Nitrophenethyl acetate
Description
Contextualizing the Phenethyl Ester Motif in Advanced Organic Synthesis
The phenethyl ester motif, a core component of p-nitrophenethyl acetate (B1210297), is a privileged scaffold in organic synthesis and medicinal chemistry. This structural unit is found in a wide array of natural products and synthetic compounds and is often associated with favorable pharmacological properties. mdpi.comresearchgate.net The 2-phenethylamine structure, a close relative of the phenethyl group, is recognized as a crucial component in diverse drug-like molecules, valued for its ability to interact with various biological targets. mdpi.comresearchgate.net
A prominent example that illustrates the importance of this motif is Caffeic Acid Phenethyl Ester (CAPE), a natural product isolated from honeybee propolis. nih.govmdpi.com CAPE is known for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. mdpi.comnih.gov The phenethyl portion of CAPE is critical for its biological function, contributing to high lipophilicity (fat-solubility) and enhanced membrane permeability. These characteristics give it superior stability and bioavailability compared to its parent compound, caffeic acid. nih.gov
In advanced organic synthesis, the phenethyl motif is intentionally incorporated into new chemical entities to improve their pharmacokinetic profiles. d-nb.info Research into CAPE analogues has shown that modifications to the phenethyl side of the molecule can be beneficial for its activity. d-nb.info The versatility of the phenethyl group allows chemists to use it as a foundational structure for creating libraries of new compounds with potential therapeutic applications, targeting a wide range of diseases. mdpi.com
Foundational Research Trajectories for p-Nitrophenethyl Acetate and Related Structures
The foundational research involving this compound and its structural relatives has primarily advanced along two main trajectories: its use as a synthetic building block and its incorporation into complex bioactive molecules to enhance their function.
One key research application is the use of the p-nitrophenylethyl group as a protecting group in the synthesis of oligonucleotides, the building blocks of DNA. In this context, it is used to protect nucleobases during the complex, multi-step process of building a DNA strand. csic.es This application demonstrates the utility of the p-nitrophenethyl structure in facilitating intricate chemical transformations. Furthermore, the precursor 4-nitrophenethylamine and its derivatives are used to synthesize more complex molecules, highlighting the role of the 4-nitrophenethyl unit as a versatile intermediate. prepchem.com
The second major research trajectory involves incorporating the p-nitrophenethyl moiety into known bioactive compounds to create novel derivatives with enhanced properties. The most significant example is the development of caffeic acid p-nitro-phenethyl ester (CAPE-pNO₂), a synthetic derivative of the natural product CAPE. ijpsonline.comresearchgate.net Researchers hypothesized that adding a nitro group at the para-position of CAPE's phenethyl ring could modify its electronic properties and, consequently, its biological activity.
Subsequent studies have borne this out, demonstrating that CAPE-pNO₂ exhibits distinct and often more potent effects than the original CAPE molecule. For instance, research has shown that CAPE-pNO₂ has stronger cytotoxic activity against certain cancer cell lines compared to CAPE. researchgate.netresearchgate.net It has been investigated for its effects on colon cancer and cervical cancer, where it was found to inhibit cancer cell proliferation and induce cell cycle arrest. oncotarget.comresearchgate.net These findings establish a clear research trajectory where the p-nitrophenethyl ester structure is not just a synthetic curiosity but a key component in the rational design of new potential therapeutic agents. ijpsonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-8(12)15-7-6-9-2-4-10(5-3-9)11(13)14/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCUSZBIRGTJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059294 | |
| Record name | Benzeneethanol, 4-nitro-, acetate (ester) | |
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Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-30-3 | |
| Record name | Benzeneethanol, 4-nitro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Nitrophenethyl acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl alcohol, acetate | |
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| Record name | Benzeneethanol, 4-nitro-, 1-acetate | |
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| Record name | Benzeneethanol, 4-nitro-, acetate (ester) | |
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| Record name | p-nitrophenethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.903 | |
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| Record name | 4-NITROPHENETHYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K4U2L5EKG | |
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Advanced Synthetic Methodologies and Mechanistic Disclosures for P Nitrophenethyl Acetate
Precision Synthesis of p-Nitrophenethyl Acetate (B1210297)
The synthesis of p-nitrophenethyl acetate can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency, selectivity, and precursor availability. These methods range from direct esterification of the corresponding alcohol to more complex multi-step sequences.
Esterification Protocols from p-Nitrophenethyl Alcohol Precursors
The most direct and widely employed method for synthesizing this compound is the esterification of p-nitrophenethyl alcohol. This transformation involves the reaction of the alcohol with an acetylating agent.
Standard laboratory procedures often utilize acetyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) in an anhydrous solvent such as diethyl ether (Et₂O). amazonaws.com The triethylamine acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion. This method is highly efficient, affording the desired ester in excellent yields. amazonaws.com Another common acetylating agent is acetic anhydride (B1165640), which can be used with a catalyst or a base like pyridine. cdnsciencepub.commedcraveonline.com The reaction mechanism for acid anhydride esterification typically involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, followed by the elimination of a carboxylate leaving group. libretexts.orgyoutube.com
Innovations in this area include the use of catalysts to improve reaction rates and conditions. For instance, N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with a catalytic amount of N,N-dimethylaminopyridine (DMAP) is an effective coupling system for this esterification. mdpi.com
Table 1: Selected Esterification Protocols for this compound
| Acetylating Agent | Catalyst/Base | Solvent | Yield | Reference |
|---|---|---|---|---|
| Acetyl Chloride | Triethylamine | Diethyl Ether | 89% | amazonaws.com |
| Acetic Anhydride | Pyridine | Not Specified | - | cdnsciencepub.com |
| Ibuprofen (as acid) | DCC/DMAP | Chloroform | Good | mdpi.com |
Chemoselective Acetylation of p-Nitrophenolate Derivatives
Chemoselective acetylation is critical when dealing with multifunctional molecules where only a specific hydroxyl group should be esterified. While direct acetylation of a "p-nitrophenolate" (anion of p-nitrophenol) would not yield the target molecule, the principle of chemoselectivity is paramount when synthesizing derivatives of this compound or when the precursor alcohol contains other reactive functional groups. In such scenarios, protecting groups or catalyst systems that selectively activate the target hydroxyl group are employed. For example, enzyme-catalyzed acetylations often exhibit high regioselectivity and chemoselectivity under mild conditions. ethernet.edu.et
Multi-Component Coupling and Sequential Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a powerful strategy for rapid molecular assembly. rsc.orgresearchgate.net While a direct MCR for this compound is not prominently documented, its synthesis can be conceptualized within a sequential, one-pot process. For instance, a synthetic route could begin with the reduction of a nitro-substituted aldehyde, followed by in-situ trapping of the resulting alcohol with an acetylating agent.
A documented example of a sequential reaction involves the one-pot hydrogenation of 4-nitrophenol (B140041) to 4-aminophenol, followed by acetylation to produce paracetamol, showcasing the efficiency of sequential catalytic processes. rsc.org A similar strategy could theoretically be adapted, starting from a suitable nitro-aldehyde or ketone, which is first reduced to the corresponding alcohol and then acetylated in the same vessel.
Innovations in Catalytic Synthesis
Catalysis offers milder reaction conditions, improved selectivity, and higher efficiency for the synthesis of this compound. Both transition metals and organocatalysts have been successfully employed.
Transition Metal-Catalyzed Routes to this compound
Transition metal catalysts are versatile tools in organic synthesis. Palladium catalysts, for example, are widely used for a variety of transformations including cross-coupling and reduction reactions. msu.eduacs.org While often used to reduce the nitro group msu.edu, palladium complexes can also catalyze C-O bond formation. Palladium(II) acetate, in particular, has been used in catalytic systems for various organic transformations. google.com For instance, triflate intermediates have been converted to acetamides in palladium-catalyzed C-N coupling reactions, a technology that could be conceptually extended to C-O bond formation. nih.gov
Rhenium catalysts, such as dirhenium heptoxide (Re₂O₇), have been shown to effectively catalyze dehydrative Friedel-Crafts reactions. p-Nitrophenethyl alcohol reacts smoothly under these conditions due to the stabilizing effect of the additional methylene (B1212753) group on the carbocation intermediate. rsc.org Ruthenium complexes have also been investigated for the dehydrogenative synthesis of indoles from 2-nitrophenethyl alcohols, demonstrating their ability to activate this class of compounds. acs.org
Table 2: Transition Metal-Catalyzed Reactions Involving p-Nitrophenethyl Precursors
| Catalyst | Reaction Type | Substrate | Product Type | Reference |
|---|---|---|---|---|
| Re₂O₇·SiO₂ | Dehydrative Alkylation | p-Nitrophenethyl alcohol | Diarylmethane | rsc.org |
| Pd(OAc)₂/PMHS/KF | Nitro Reduction | Aromatic Nitro Compounds | Anilines | msu.edu |
| tBuBrettPhos Pd G3 | C-N Coupling | Aryl Triflate | Acetamide | nih.gov |
Organocatalytic Systems for Ester Formation
Organocatalysis provides a metal-free alternative for ester synthesis, often with high selectivity and under mild conditions.
Enzymatic Catalysis: Lipases are widely used biocatalysts for esterification and transesterification reactions due to their high efficiency and selectivity. medcraveonline.comutupub.fi The hydrolysis of p-nitrophenyl acetate by pancreatic lipase (B570770) has been studied, indicating the interaction of such esters with the enzyme's active site. nih.gov Lipase PS-30 has been used for the regioselective acetylation of related glycosides, demonstrating the potential for precise control in ester synthesis. nih.gov These enzymes operate under environmentally benign conditions, typically in organic solvents or solvent-free systems, making them an attractive option for green chemistry applications.
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for a wide range of chemical transformations, including ester formation. mdpi.comresearchgate.net The general mechanism for NHC-catalyzed oxidative esterification involves the formation of a Breslow intermediate from an aldehyde, which is then oxidized to an acyl azolium ion. This highly electrophilic intermediate readily reacts with an alcohol to form the desired ester. mdpi.comnih.govnih.gov While a specific application for the direct synthesis of this compound using this method requires further investigation, the broad applicability of NHC catalysis suggests its potential in this context.
Biocatalytic Strategies for this compound Synthesis
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. For the production of this compound, enzymes, particularly lipases, are the primary biocatalysts of choice. These enzymes catalyze the esterification or transesterification of the precursor, p-nitrophenethyl alcohol.
Lipases (EC 3.1.1.3) are hydrolases that, under specific conditions (e.g., low water activity), can efficiently catalyze the formation of ester bonds. The most common strategies involve either direct esterification of p-nitrophenethyl alcohol with acetic acid or transesterification using an acyl donor like ethyl acetate or vinyl acetate. Immobilized lipases are frequently preferred as they offer enhanced stability and straightforward separation from the reaction mixture, allowing for reuse. rsc.orgutupub.fi
One of the most widely used and effective lipases for this type of transformation is Candida antarctica lipase B (CALB), often used in its immobilized form, Novozym® 435. mdpi.comresearchgate.net Other lipases, such as those from Rhizomucor miehei, Burkholderia cepacia, and Rhizopus niveus, have also demonstrated efficacy in esterification reactions, though their performance can vary depending on the specific substrates and reaction conditions. nih.govnih.gov
The general enzymatic reaction for the synthesis of this compound from p-nitrophenethyl alcohol can be represented as:
Direct Esterification: p-Nitrophenethyl alcohol + Acetic Acid ⇌ (Lipase) ⇌ this compound + Water
Transesterification: p-Nitrophenethyl alcohol + Acyl Donor (e.g., Vinyl Acetate) → (Lipase) → this compound + Acetaldehyde
The choice of acyl donor is critical; vinyl acetate is often favored as the reaction is essentially irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde.
A chemo-enzymatic approach can also be employed, where a chemical synthesis step is combined with a selective enzymatic transformation. For instance, a racemic mixture of a chiral precursor alcohol could be resolved through lipase-catalyzed enantiomer-selective acylation, a strategy that highlights the high stereoselectivity of enzymes. nih.govmdpi.com
Table 1: Lipases Used in Ester Synthesis and Their Relevant Characteristics
| Enzyme (Source) | Common Form | Key Advantages for Esterification | Reference |
|---|---|---|---|
| Lipase B from Candida antarctica | Immobilized (e.g., Novozym® 435) | High thermal stability, broad substrate specificity, high enantioselectivity, widely used in solvent-free systems. | mdpi.comresearchgate.net |
| Lipase from Rhizomucor miehei | Immobilized | Effective for selective esterification of primary alcohols in aqueous micellar media. | nih.govnsf.gov |
| Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) | Immobilized or Free | Demonstrated utility in kinetic resolution of racemic alcohols via acylation. | nih.gov |
| Lipase from Rhizopus niveus | Free | Evaluated in esterification reactions, showing variable but positive results. | nih.gov |
Sustainable and Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. For this compound, this involves employing solvent-free reaction conditions, utilizing renewable resources, and intensifying process efficiency.
A significant advancement in the green synthesis of esters is the elimination of organic solvents. Solvent-free systems (SFS) for lipase-catalyzed reactions offer numerous advantages, including higher reactant concentrations, improved volumetric productivity, simplified downstream processing, and a reduced environmental footprint. mdpi.comresearchgate.net In such systems, the liquid substrates themselves act as the reaction medium. The synthesis of this compound via direct esterification of p-nitrophenethyl alcohol with an excess of acetic acid or transesterification with ethyl acetate can be efficiently conducted under solvent-free conditions using an immobilized lipase like Novozym® 435. mdpi.com
Mechanochemistry, particularly ball milling, represents another solvent-minimized approach. rsc.org This technique uses mechanical energy to drive chemical reactions. While primarily demonstrated for the nitration of precursor alcohols, its application to esterification is a promising avenue for creating a highly efficient, solvent-lean process. researchgate.net
From an atom economy perspective, direct enzymatic esterification is highly favorable, as the only byproduct is water. Transesterification reactions are also designed to be atom-economical. These methods avoid the use of stoichiometric activating agents or protecting groups, which are common in traditional synthesis and generate significant waste.
A key aspect of sustainable synthesis is the use of renewable starting materials. The direct precursor to this compound is p-nitrophenethyl alcohol. While traditionally derived from petrochemical sources, significant progress has been made in the biotechnological production of structurally similar aromatic alcohols from renewable feedstocks like glucose. nih.gov
For example, metabolic engineering has enabled the synthesis of compounds like hydroxytyrosol (B1673988) and other phenylethanol derivatives in microorganisms such as E. coli and Saccharomyces cerevisiae. nih.govresearchgate.net These pathways often start from simple sugars and proceed through intermediates of the shikimate pathway to produce aromatic amino acids like tyrosine, which are then converted to the target alcohol through a series of enzymatic steps. researchgate.net Although a direct microbial pathway to p-nitrophenethyl alcohol is not widely documented, the established principles of synthetic biology could be applied to engineer a strain for its production. This would involve introducing enzymes for the synthesis of the phenethyl alcohol backbone from a renewable carbon source and a nitrating enzyme to functionalize the aromatic ring.
Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. For the synthesis of this compound, several strategies can be applied.
Continuous Flow Reactors: The use of packed-bed reactors (PBRs) containing an immobilized lipase is a well-established method for continuous production. mdpi.com This setup allows for high productivity, excellent process control, and simple product isolation. A study on the continuous synthesis of 2-phenylethyl acetate in a solvent-free PBR using Novozym® 435 demonstrated stable operation for over 72 hours with near-quantitative conversion. mdpi.com This technology is directly applicable to the synthesis of this compound.
Ultrasonic Irradiation: The application of ultrasound (20-100 kHz) to enzymatic reactions has been shown to intensify the process by enhancing mass transfer and, in some cases, directly affecting the enzyme's catalytic activity. tuhh.de For lipase-catalyzed esterification, sonication can significantly increase the reaction rate compared to silent (non-sonicated) conditions. tuhh.de
Process Optimization: Statistical methods like Response Surface Methodology (RSM) are used to systematically optimize reaction parameters such as temperature, substrate molar ratio, and enzyme loading to maximize yield and productivity. mdpi.com For a continuous process, flow rate is also a critical parameter to optimize. mdpi.com
Table 2: Comparison of Green Synthesis Methodologies for Ester Production
| Methodology | Description | Key Green Advantages | Reference |
|---|---|---|---|
| Solvent-Free Biocatalysis | Uses immobilized lipase with liquid substrates acting as the solvent. | Eliminates organic solvent waste, increases reaction concentration, simplifies purification. | mdpi.comresearchgate.net |
| Mechanochemistry | Uses mechanical energy (ball milling) to drive the reaction with minimal or no solvent. | Drastically reduces solvent use, energy-efficient, rapid reaction times. | rsc.orgresearchgate.net |
| Continuous Packed-Bed Reactor | Immobilized enzyme is packed into a column through which substrates flow continuously. | High productivity, excellent process control, easy catalyst reuse, suitable for industrial scale-up. | mdpi.com |
| Ultrasound-Assisted Synthesis | Application of high-frequency sound waves to enhance mass transfer and reaction rates. | Process intensification, reduced reaction times, potential for increased energy efficiency. | tuhh.de |
Elucidating the Mechanistic Underpinnings of P Nitrophenethyl Acetate Reactivity
Hydrolytic Reaction Pathways
The ester linkage in p-nitrophenethyl acetate (B1210297) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by acids, bases, or enzyme-mimicking systems. The mechanistic pathways of these hydrolytic processes are governed by the nature of the catalyst and the reaction environment.
Acid-Catalyzed Hydrolysis: Protonation Equilibria and Transition State Analysis
The acid-catalyzed hydrolysis of p-nitrophenethyl acetate proceeds via a mechanism analogous to that of other esters, involving a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This initial protonation step is a rapid equilibrium that enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
The key steps in the mechanism are:
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated, forming a resonance-stabilized cation. This activation of the carbonyl group is essential because water, the nucleophile, is relatively weak.
Nucleophilic Attack by Water: A water molecule attacks the now highly electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion (the original water molecule) to one of the hydroxyl groups, converting the -OCH₂CH₂(C₆H₄)NO₂ group into a better leaving group (p-nitrophenethyl alcohol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-nitrophenethyl alcohol molecule.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming acetic acid.
Base-Mediated Hydrolysis: Nucleophilic Acyl Substitution Mechanisms
The hydrolysis of this compound is significantly accelerated under basic conditions. This reaction, often referred to as saponification, is effectively irreversible and proceeds through a nucleophilic acyl substitution mechanism. Unlike acid catalysis, which involves activating the ester, base-mediated hydrolysis utilizes a strong nucleophile, the hydroxide (B78521) ion (OH⁻).
The mechanism involves two primary steps:
Nucleophilic Addition: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This attack breaks the C=O pi bond and forms a negatively charged tetrahedral intermediate. This step is typically the rate-determining step of the reaction.
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the p-nitrophenethoxide ion is ejected as the leaving group.
Computational studies using density functional theory (DFT) on the closely related p-nitrophenyl acetate suggest that the reaction proceeds through a concerted transition state where the solvent plays a critical role in stabilizing the developed charges. nih.govresearchgate.net
Enzyme-Mimicking Systems for Ester Hydrolysis
The hydrolysis of this compound and its analogues serves as a standard model reaction for evaluating the catalytic efficiency of artificial enzymes and enzyme-mimicking systems. Many of these systems are designed to replicate the active sites of serine proteases, such as chymotrypsin, which are natural esterases. amanote.com
These biomimetic catalysts often feature a "catalytic triad" of functional groups, typically comprising a nucleophilic group (like a serine hydroxyl), a basic group (like a histidine imidazole), and an acidic group (like an aspartate carboxylate). nih.govsemanticscholar.org The mechanism in these systems involves:
Acylation: The nucleophilic serine residue, activated by the histidine, attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate is stabilized by an "oxyanion hole," a structural feature that uses hydrogen bonds to stabilize the negative charge on the carbonyl oxygen. nih.gov
Formation of Acyl-Enzyme Intermediate: The intermediate collapses, releasing the p-nitrophenethyl alcohol moiety and forming a covalent acyl-enzyme intermediate.
Deacylation: A water molecule, activated by the histidine, attacks the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which then collapses to release the acetate moiety and regenerate the free enzyme. nih.gov
The hydrolysis of p-nitrophenyl acetate is frequently used to determine key kinetic parameters of these enzyme systems, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (k_cat). nih.govnih.gov
Solvatochromic and Solvent Effect Investigations on Reaction Kinetics
The kinetics of the hydrolysis of this compound are highly sensitive to the solvent environment. Studies on the analogous p-nitrophenyl acetate (PNPA) in mixed aqueous-organic solvents, such as dimethyl sulfoxide-water (DMSO-H₂O) mixtures, provide significant insight into these effects. scholaris.ca
The rate of base-mediated hydrolysis increases dramatically as the proportion of the aprotic polar solvent (DMSO) increases. For example, the second-order rate constant (kₙ) for the reaction of PNPA with hydroxide ion increases by several thousand-fold when the solvent is changed from pure water to 80 mol % DMSO. scholaris.ca This rate enhancement is attributed to two primary factors:
Ground State Destabilization: In water, the small hydroxide ion is strongly stabilized by hydrogen bonding. In DMSO-rich mixtures, these hydrogen bonds are disrupted, destabilizing the hydroxide ion (the reactant ground state). This destabilization raises the ground state energy, thereby lowering the activation energy barrier for the reaction. scholaris.ca
Transition State Stabilization: The transition state of the reaction involves a large, charge-delocalized anion. This type of species is better stabilized by polar aprotic solvents like DMSO than by protic solvents like water.
The combined effect of ground-state destabilization of the nucleophile and stabilization of the transition state leads to the observed dramatic acceleration of the reaction rate.
| mol % DMSO | kₙ (M⁻¹s⁻¹) |
|---|---|
| 0 | 11.6 |
| 10 | 27.9 |
| 20 | 66.1 |
| 30 | 148 |
| 40 | 324 |
| 50 | 724 |
| 60 | 1,740 |
| 70 | 5,010 |
| 80 | 32,800 |
Electrophilic and Nucleophilic Transformations
Beyond reactions at the ester group, the aromatic ring of this compound can potentially undergo transformations, governed by the powerful electronic effects of the nitro substituent.
Aromatic Substitution Reactions on the Nitrophenyl Moiety
The reactivity of the benzene (B151609) ring in this compound towards substitution is dominated by the electron-withdrawing nitro group (-NO₂).
Electrophilic Aromatic Substitution (EAS): The nitro group is a very strong deactivating group for electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). masterorganicchemistry.commsu.edu It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring much less nucleophilic and therefore less reactive towards electrophiles. youtube.com The deactivation is most pronounced at the ortho and para positions. Consequently, electrophilic substitution on this compound would require harsh reaction conditions and would be expected to proceed very slowly. If substitution does occur, the nitro group acts as a meta-director, meaning the incoming electrophile would add to one of the carbon atoms meta to the nitro group (and ortho to the phenethyl acetate group). youtube.com
Nucleophilic Aromatic Substitution (SNAr): In contrast, the nitro group is a powerful activating group for nucleophilic aromatic substitution. nih.govyoutube.com It strongly stabilizes the negatively charged intermediate (the Meisenheimer complex) that forms when a nucleophile attacks the ring. libretexts.orgnih.gov For an SNAr reaction to occur, a good leaving group must be present on the ring. While this compound itself does not have a leaving group on the ring, its nitro-activated ring structure provides a basis for understanding the reactivity of related compounds. If a leaving group (e.g., a halogen) were present at the ortho or para position relative to the nitro group, it could be readily displaced by a strong nucleophile (e.g., alkoxides, amines). In the case of this compound, the para position is occupied. Therefore, any potential SNAr reaction would have to occur at the positions ortho to the nitro group, provided a suitable leaving group was present at that position. nih.gov
Nucleophilic Additions and Eliminations Involving the Ester Functionality
The ester functionality of this compound is a key site for reactivity, readily undergoing nucleophilic addition-elimination reactions. This reactivity is primarily attributed to the electrophilic nature of the carbonyl carbon, which is susceptible to attack by a variety of nucleophiles. The general mechanism for these reactions involves the initial addition of a nucleophile to the carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the leaving group, in this case, the p-nitrophenethoxide ion, to regenerate the carbonyl double bond and yield the final product.
Common nucleophilic addition-elimination reactions involving the ester group of this compound include hydrolysis, transesterification, and aminolysis.
Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, this compound can be hydrolyzed to yield p-nitrophenethyl alcohol and acetic acid. The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon. Under basic conditions, the hydroxide ion acts as a more potent nucleophile, accelerating the reaction.
Transesterification: This process involves the exchange of the alkoxy group of the ester with another alcohol. When this compound is treated with an alcohol, typically in the presence of an acid or base catalyst, an equilibrium is established, leading to the formation of a new ester and p-nitrophenethyl alcohol. The reaction can be driven to completion by using a large excess of the reactant alcohol or by removing one of the products from the reaction mixture. nih.gov The mechanism, similar to hydrolysis, proceeds through a tetrahedral intermediate. nih.govmdpi.com
Aminolysis: The reaction of this compound with ammonia (B1221849) or an amine results in the formation of an amide and p-nitrophenethyl alcohol. Amines are generally more nucleophilic than water or alcohols, and thus, this reaction often proceeds readily without the need for a catalyst. The initial nucleophilic attack by the amine on the carbonyl carbon is followed by the collapse of the tetrahedral intermediate and elimination of the p-nitrophenethoxide leaving group.
| Reaction | Nucleophile | Product(s) |
| Hydrolysis | H₂O | p-Nitrophenethyl alcohol, Acetic acid |
| Transesterification | R'OH | p-Nitrophenethyl alcohol, p-Nitrophenethyl R'-oate |
| Aminolysis | R'NH₂ | p-Nitrophenethyl alcohol, N-R'-acetamide |
Redox Chemistry of the Nitro Group and Phenethyl Chain
The redox chemistry of this compound is characterized by the distinct reactivities of the nitro group and the phenethyl chain. The nitro group is readily reduced, while the phenethyl chain can be susceptible to oxidation under certain conditions.
Catalytic Hydrogenation and Selective Reduction to Amine Derivatives
The most significant redox reaction of this compound is the reduction of the nitro group to an amino group, yielding p-aminophenethyl acetate. This transformation is of considerable synthetic importance as it provides a route to various pharmacologically active compounds.
Catalytic Hydrogenation: This is a widely employed method for the reduction of aromatic nitro compounds. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. dalalinstitute.com The reaction of a similar compound, ethyl 4-nitrophenylacetate, with hydrogen over 10% Pd/C in methanol (B129727) results in a high yield of the corresponding amine, ethyl 4-aminophenylacetate. mdpi.com This method is generally clean and efficient, with the primary by-product being water. The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as the reduction of the aromatic ring or hydrogenolysis of the ester group.
Selective Chemical Reduction: In cases where catalytic hydrogenation is not feasible due to the presence of other sensitive functional groups, a variety of chemical reducing agents can be employed for the selective reduction of the nitro group. Common reagents include:
Metals in Acidic Media: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for the reduction of aromatic nitro groups. acs.org For instance, the reduction of p-nitrophenylacetic acid has been successfully achieved using tin and hydrochloric acid. acs.org
Stannous Chloride (SnCl₂): This reagent offers a milder alternative for the selective reduction of nitro groups in the presence of other reducible functionalities like esters. wikipedia.org Aromatic nitro compounds are readily reduced by SnCl₂·2H₂O in solvents like ethanol (B145695) or ethyl acetate, leaving ester groups unaffected. wikipedia.org
Iron in Neutral or Slightly Acidic Media: A mixture of iron powder and ammonium (B1175870) chloride (NH₄Cl) in a solvent system like ethanol/water provides a facile and selective method for the reduction of nitroarenes. This method was successfully used for the synthesis of ethyl-2-(4-aminophenoxy) acetate from its nitro precursor. lookchem.comlibretexts.org
| Reducing Agent/System | Conditions | Key Features |
| H₂ / Pd/C | Methanol, room temperature | High efficiency, clean reaction. mdpi.com |
| H₂ / Raney Nickel | Ethanol, room temperature | Alternative to Pd/C, useful when dehalogenation is a concern. dalalinstitute.com |
| Sn / HCl | Acidic medium | Classical method for nitro group reduction. acs.org |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Mild and selective, tolerates ester groups. wikipedia.org |
| Fe / NH₄Cl | Ethanol/Water, reflux | Facile and selective reduction. lookchem.com |
Oxidative Degradation Pathways and By-product Characterization
Information specifically on the oxidative degradation of this compound is limited. However, potential pathways can be inferred from the known oxidative behavior of the constituent functional groups: the nitrotoluene moiety and the ethyl acetate side chain.
Oxidation of the phenethyl chain could potentially occur at the benzylic position, leading to the formation of a ketone. Further oxidation could lead to cleavage of the C-C bond between the carbonyl group and the aromatic ring. The nitro group is generally resistant to oxidation.
Advanced oxidation processes (AOPs), such as the Fenton reaction (H₂O₂/Fe²⁺), are known to degrade aromatic compounds. korea.ac.kr For a related compound, p-nitrophenol, degradation via micro-electrolysis followed by oxidation with pyrolusite has been shown to ultimately lead to the formation of CO₂ and H₂O. researchgate.net It is plausible that similar AOPs could degrade this compound, likely initiating with hydroxylation of the aromatic ring and oxidation of the side chain. The characterization of by-products would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to identify various intermediates, including hydroxylated and ring-opened products.
Elimination Reactions of p-Nitrophenethyl Derivatives
The 2-(p-nitrophenyl)ethyl group is a classic substrate for studying elimination reaction mechanisms due to the electron-withdrawing nature of the p-nitro group, which enhances the acidity of the β-hydrogens (the hydrogens on the carbon adjacent to the aromatic ring).
E1cB and E2 Mechanistic Investigations
Elimination reactions of 2-(p-nitrophenyl)ethyl derivatives can proceed through either a concerted E2 mechanism or a stepwise E1cB (Elimination Unimolecular conjugate Base) mechanism. The operative mechanism is highly dependent on the nature of the leaving group and the base.
The E2 mechanism involves a single transition state where the base abstracts a β-proton, and the leaving group departs simultaneously. This pathway is favored by good leaving groups.
The E1cB mechanism is a two-step process that occurs with poor leaving groups and involves the formation of a carbanion intermediate. wikipedia.org The strong electron-withdrawing effect of the p-nitro group stabilizes this intermediate carbanion. The reaction proceeds via initial deprotonation at the β-carbon to form a resonance-stabilized carbanion, followed by the expulsion of the leaving group in a subsequent, often rate-determining, step. wikipedia.org
Kinetic studies on N-[2-(p-nitrophenyl)ethyl]alkylammonium ions have provided strong evidence for the E1cB mechanism. acs.orglookchem.com These studies have shown a change in the rate-determining step from carbanion formation to leaving group expulsion depending on the reaction conditions. lookchem.com
Probing Leaving Group Effects and Base Catalysis
The nature of the leaving group is a critical factor in determining the mechanism of elimination for 2-(p-nitrophenyl)ethyl derivatives.
Good Leaving Groups: With good leaving groups, such as halides (I⁻, Br⁻, Cl⁻), the elimination reaction tends to proceed through a concerted E2 mechanism. The rate of the reaction increases with the ability of the halide to act as a leaving group. lookchem.com
Poor Leaving Groups: For substrates with poor leaving groups, such as alkoxides or amines, the E1cB mechanism is favored. wikipedia.org The stability of the intermediate carbanion allows for the expulsion of a less reactive leaving group. The acetate group in this compound is a moderately good leaving group, and thus, depending on the base strength and solvent, it could potentially undergo elimination via either an E2 or an E1cB pathway.
Base catalysis is integral to these elimination reactions. The strength of the base influences the rate of proton abstraction. In the E1cB mechanism, the rate of the initial deprotonation step is directly dependent on the base concentration and its basicity. For N-[2-(p-nitrophenyl)ethyl]quinuclidinium ions, the reaction is catalyzed by hydroxide ions and buffer bases. lookchem.com The partitioning of the carbanion intermediate between reprotonation and leaving group expulsion can also be influenced by the buffer concentration. lookchem.com
| Leaving Group | Probable Mechanism | Rationale |
| I⁻, Br⁻, Cl⁻ | E2 | Good leaving groups favor a concerted mechanism. lookchem.com |
| -NR₃⁺ | E1cB | Poor leaving group, stabilized carbanion intermediate. acs.orglookchem.com |
| -OAc (Acetate) | E2 or E1cB | Moderately good leaving group, mechanism depends on conditions. |
Regioselectivity and Stereoselectivity in Elimination Processes
Elimination reactions involving this compound, particularly bimolecular elimination (E2), are governed by principles of regioselectivity and stereoselectivity. These principles dictate the specific constitutional isomer and stereoisomer of the resulting alkene, p-nitrostyrene, that is formed.
Regioselectivity: In the context of this compound, the substrate is structurally simple, possessing only one type of β-hydrogen. Consequently, the elimination reaction can only yield one constitutional isomer, p-nitrostyrene. Therefore, regioselectivity, which describes the preference for the formation of one constitutional isomer over another (such as in cases where Zaitsev's or Hofmann's rule would apply), is not a variable factor in this specific reaction. chemistrysteps.comyoutube.com The reaction is inherently regiospecific due to the symmetrical nature of the ethyl group with respect to the β-hydrogens.
Stereoselectivity: Stereoselectivity in E2 reactions is profoundly influenced by the stereochemical arrangement of the departing proton and leaving group. chemistrysteps.com The reaction proceeds most efficiently through an anti-periplanar transition state, where the β-hydrogen and the acetate leaving group are in the same plane but on opposite sides of the carbon-carbon bond. chemistrysteps.comlibretexts.org This geometric requirement dictates the stereochemical outcome of the reaction.
For a substrate like this compound, which lacks pre-existing stereocenters on the α or β carbons, the concept of producing diastereomeric alkene products (E/Z isomers) is not applicable, as the product, p-nitrostyrene, does not exhibit E/Z isomerism. However, if diastereomeric starting materials were used (e.g., with substituents on the α and β carbons), the E2 reaction would be stereospecific. A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. study.comreddit.com For example, a specific diastereomer of a substituted p-nitrophenethyl derivative would yield a specific stereoisomer (E or Z) of the corresponding substituted p-nitrostyrene, due to the constraint of the anti-periplanar transition state.
The transition state of the E2 elimination is influenced by several factors:
Steric Hindrance: The use of a bulky base can influence the reaction rate, though in this case, it does not alter the regiochemical outcome. youtube.comcureffi.org
Electronic Effects: The electron-withdrawing nature of the p-nitro group on the phenyl ring can influence the acidity of the β-hydrogens and the stability of the transition state, which has developing double-bond character.
The preference for the anti-periplanar arrangement is a stereoelectronic effect, ensuring optimal overlap of the C-H σ orbital with the C-O σ* antibonding orbital in the transition state, which facilitates the formation of the new π-bond. cureffi.org
Photochemical Reactivity and Photolabile Properties
The p-nitrophenethyl group is a well-established photoremovable protecting group (PPG), also known as a "caging group". acs.orgnih.gov Its utility stems from the ability to undergo a photochemical reaction upon irradiation with UV light, leading to the cleavage of the ester or ether linkage and the release of a protected molecule. researchgate.net This process allows for precise spatial and temporal control over the release of biologically active compounds, making it a valuable tool in chemical biology and physiology. nih.gov
Photo-Induced Cleavage Mechanisms of p-Nitrophenethyl Ethers and Esters
The photochemical cleavage of nitroaromatic compounds, particularly ortho-nitrobenzyl derivatives, has been extensively studied. nih.gov The mechanism for these compounds typically involves the photo-excited nitro group abstracting a hydrogen atom from the benzylic carbon. nih.govresearchgate.net This forms an aci-nitro intermediate, which then undergoes rearrangement and cleavage to release the protected substrate and form an o-nitrosobenzaldehyde byproduct. nih.gov
While related, the mechanism for para-substituted nitrobenzyl and nitrophenethyl compounds is distinct and generally less efficient. For p-nitrophenethyl esters, the accepted mechanism upon UV irradiation involves the following key steps:
Photoexcitation: The p-nitrophenethyl chromophore absorbs a photon, promoting it to an excited singlet state (S₁). Nitroaromatic compounds possess both n,π* and π,π* singlet excited states. researchgate.net
Intersystem Crossing: The initial singlet state can undergo rapid intersystem crossing (ISC) to a triplet excited state (T₁). Nitroaromatics are known for having strong coupling between their singlet and triplet manifolds, leading to efficient ISC. kaust.edu.sarsc.orgrsc.org
Intermediate Formation: The excited state, typically the triplet state, is proposed to lead to the formation of an aci-nitroquinonoid intermediate. However, unlike the ortho isomer, this cannot occur via a direct intramolecular hydrogen abstraction due to the distance between the nitro group and the benzylic hydrogens. The mechanism is thought to involve more complex pathways, possibly involving solvent or other intermolecular interactions.
Cleavage and Product Release: The intermediate species is unstable and rearranges, leading to the cleavage of the C-O bond of the ester or ether. This step releases the carboxylic acid (from an ester) or alcohol (from an ether) and generates p-nitrosostyrene as the primary byproduct.
Secondary photoreactions involving the p-nitrosostyrene byproduct can also occur. acs.org The quantum yield for the photolysis of p-nitrophenethyl derivatives is generally lower than that of their ortho-nitrobenzyl counterparts, which is a key consideration in their application.
Spectroscopic Probes of Excited State Dynamics
Understanding the photochemical behavior of p-nitrophenethyl compounds requires probing the dynamics of their electronically excited states. Ultrafast spectroscopic techniques are essential for resolving the complex sequence of events that occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales following photoexcitation. rsc.org
Femtosecond Transient Absorption (fs-TA) Spectroscopy: This is a powerful technique for studying excited-state dynamics. A pump pulse excites the molecule, and a time-delayed probe pulse measures the change in absorption as a function of wavelength and time. mdpi.com This allows for the direct observation of initially excited states, intermediate species, and the repopulation of the ground state. nih.gov For nitroaromatic compounds, fs-TA can track the evolution from the initially populated singlet state through intersystem crossing to triplet states and subsequent relaxation pathways. mdpi.comnih.gov
Femtosecond Fluorescence Up-conversion: This technique measures the fluorescence decay of short-lived excited singlet states with sub-picosecond time resolution. nih.gov For many nitroaromatics, fluorescence is very weak and short-lived due to extremely rapid and efficient non-radiative decay channels like intersystem crossing. kaust.edu.sanih.gov Measuring these ultrafast fluorescence decays provides crucial information about the lifetime of the S₁ state.
Excited States and Decay Pathways in Nitroaromatics:
The photophysics of nitroaromatic compounds like this compound is characterized by a dense manifold of excited states.
| State/Process | Description | Timescale | Spectroscopic Signature |
| S₀ → Sn | Absorption of a photon to an excited singlet state (n,π* or π,π*). | Instantaneous | Ground state bleach in TA spectra. |
| S₁ State | The lowest excited singlet state. Often has charge-transfer character. rsc.org | Femtoseconds to Picoseconds | Short-lived fluorescence; excited-state absorption (ESA) in TA. |
| Intersystem Crossing (ISC) | Non-radiative transition from a singlet state to a triplet state (e.g., S₁ → Tn). kaust.edu.sa | Sub-picosecond to Picoseconds | Decay of S₁ signals and rise of T₁ signals in TA spectra. nih.gov |
| T₁ State | The lowest excited triplet state. Often the key reactive state in photochemistry. | Nanoseconds to Microseconds | Long-lived ESA in TA spectra; phosphorescence (often weak in solution). |
| Internal Conversion (IC) | Non-radiative decay to the ground state (S₁ → S₀). | Picoseconds | Recovery of the ground state bleach signal in TA spectra. nih.gov |
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with spectroscopic data to identify the character (e.g., n,π, π,π, charge-transfer) and relative energies of the various excited states involved in the photochemical process. nih.govrsc.org These combined experimental and computational approaches provide a detailed picture of the mechanistic photochemistry, revealing how factors like solvent polarity and molecular structure influence the excited-state decay channels and, ultimately, the efficiency of photorelease. nih.gov
Advanced Derivatives and Their Strategic Applications in Academic Research
Synthesis and Functionalization of p-Nitrophenethyl Acetate (B1210297) Analogues
The functional versatility of the p-nitrophenethyl group has spurred the synthesis of various analogues. These modifications are designed to fine-tune the steric and electronic properties of the moiety, thereby altering its stability, reactivity, and selectivity. Research in this area focuses on creating a toolbox of related protecting groups with a spectrum of properties suitable for diverse synthetic challenges.
Systematic studies have explored the impact of altering the position of the nitro group on the phenyl ring. While the para-substituted isomer is most common, ortho-substituted analogues have been developed, particularly for applications requiring photolability. The 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group is a prime example, functioning as a photolabile protecting group. biosyn.comresearchgate.net Unlike the base-labile p-nitrophenethyl group, the o-nitro analogue can be cleaved with UV light, a property attributed to the proximity of the nitro group to the benzylic position, which facilitates an intramolecular redox reaction upon photo-excitation. researchgate.net The synthesis of these derivatives involves multi-step processes starting from the corresponding ortho-nitro-substituted precursors. This modification allows for orthogonal cleavage strategies where, for instance, an o-nitrobenzyl-based group can be removed with light while a p-nitrophenethyl-based group on the same molecule remains intact. acs.orgwikipedia.org
Modifications to the ethyl chain of the p-nitrophenethyl group have led to the development of highly valuable and versatile protecting groups. Two of the most significant analogues are the 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) and the p-nitrophenylethyl sulfonyl groups. umich.edunih.gov
The NPEOC group is synthesized by introducing a carbonyl moiety, effectively creating a carbamate linkage when protecting an amino group or a carbonate linkage with a hydroxyl group. nih.gov This extension alters the cleavage mechanism while retaining the core β-elimination principle. Both the 2-(4-nitrophenyl)ethyl (NPE) and NPEOC groups are employed as a universal blocking system for nucleobases in oligonucleotide synthesis. nih.gov
Another important modification is the p-nitrophenylethyl sulfonyl group, which has been proposed as a 2′-protecting group for ribonucleosides. umich.edu Its advantages include stability towards acids and the prevention of the common (2′→3′) migration issue seen with acyl-type protecting groups. umich.edu
The table below summarizes key analogues of the p-nitrophenethyl moiety and their primary applications in research.
Table 1: Selected Analogues of the p-Nitrophenethyl Moiety and Their Applications| Analogue Name | Structural Modification | Primary Application | Cleavage Condition |
|---|---|---|---|
| 2-(4-nitrophenyl)ethyl (NPE) | Parent Moiety | O-protection of nucleobases and phosphates | Strong, non-nucleophilic base (e.g., DBU) |
| 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) | Carbonyl group inserted on the ethyl chain | N-protection of nucleobases | Strong, non-nucleophilic base (e.g., DBU) |
| p-Nitrophenylethyl sulfonyl | Ethyl group attached to a sulfonyl moiety | 2'-OH protection of ribonucleosides | Strong, non-nucleophilic base (e.g., DBU) |
| 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) | Nitro group at ortho-position; propoxy chain | Photolabile 5'-OH or 2'-OH protection | UV Light (e.g., 365 nm) |
p-Nitrophenethyl Moiety as a Versatile Protecting Group
The p-nitrophenethyl (NPE) moiety and its derivatives, such as NPEOC, are widely recognized as robust and versatile protecting groups. Their stability to acidic and mildly basic conditions, coupled with their clean removal via β-elimination using strong, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), makes them indispensable in the synthesis of complex biomolecules. umich.edunih.gov This cleavage mechanism avoids the use of harsh acidic or nucleophilic reagents that could damage sensitive functionalities within the target molecule. nih.govresearchgate.net
In the chemical synthesis of DNA and RNA, protection of reactive functional groups on the nucleobases and the sugar moiety is critical. The NPE and NPEOC groups have been established as a "universal" protection strategy. nih.gov The NPE group is used for the protection of the lactam functions, such as the O4 of thymine and uracil and the O6 of guanine. nih.govspringernature.com Concurrently, the NPEOC group is used to protect the exocyclic amino groups of cytosine, adenine, and guanine. nih.govspringernature.com
This strategy is advantageous because all these protecting groups can be removed simultaneously under the same non-nucleophilic basic conditions (DBU treatment), simplifying the final deprotection step. umich.edu Furthermore, the NPE group can be used to protect the internucleotide phosphate linkages, replacing the more commonly used but problematic 2-cyanoethyl group. This avoids the formation of acrylonitrile as a byproduct during deprotection, which can cause unwanted alkylation of the nucleobases. researchgate.net
Orthogonal protection is a central concept in the synthesis of complex molecules, allowing for the selective removal of one type of protecting group in the presence of others. nih.govresearchgate.net The unique cleavage condition of the NPE/NPEOC groups makes them an excellent component in orthogonal schemes. They are stable to the acidic conditions used to remove 5'-hydroxyl protecting groups like the dimethoxytrityl (DMT) group, and they are also stable to photolysis, which is used to cleave photolabile groups. wikipedia.orgub.edu
A typical orthogonal strategy in oligonucleotide synthesis might involve:
An acid-labile DMT group for 5'-OH protection, removed at each cycle of chain extension.
Base-labile NPE/NPEOC groups for nucleobase protection, removed at the end of the synthesis.
A fluoride-labile silyl group or a photolabile group for 2'-OH protection in RNA synthesis.
This orthogonality ensures that the nucleobase and backbone protections remain intact during the entire chain assembly process and can be removed cleanly at the final stage without affecting other parts of the molecule. ub.edu
Table 2: Example of an Orthogonal Protection Scheme in RNA Synthesis
| Functional Group | Protecting Group | Abbreviation | Cleavage Reagent/Condition | Stability |
|---|---|---|---|---|
| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., Trichloroacetic Acid) | Unstable to acid; Stable to base and light |
| Nucleobase (Amino/Lactam) | p-Nitrophenethoxycarbonyl / p-Nitrophenethyl | NPEOC / NPE | Strong Base (e.g., DBU) | Stable to acid and light; Unstable to strong base |
| 2'-Hydroxyl | t-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF) | Stable to acid and base; Unstable to fluoride |
| Internucleotide Phosphate | 2-Cyanoethyl | CE | Base (Ammonia or DBU) | Unstable to base |
The principles of using the p-nitrophenethyl moiety extend to solid-phase synthesis, a technique that immobilizes the growing polymer chain on an insoluble support, simplifying purification. umich.edu The NPE group has been used to protect the O6 position of guanine in the solid-phase synthesis of morpholino oligomers, which are synthetic nucleic acid analogues. google.com
In solid-phase peptide synthesis (SPPS), the related p-nitrobenzyloxycarbonyl (pNZ) group has been employed as a temporary Nα-amino protecting group. ub.edu It is orthogonal to the common Boc (acid-labile) and Fmoc (piperidine-labile) strategies and can be particularly useful for synthesizing peptides prone to side reactions like aspartimide formation, which is often induced by piperidine treatment. ub.edu By using a pNZ-protected amino acid at a critical position, this side reaction can be circumvented. The NPE moiety has also been incorporated into the linker attaching the growing oligomer to the solid support, allowing for cleavage from the resin under non-nucleophilic basic conditions. umich.eduresearchgate.net This is particularly valuable when the synthesized oligomer contains functionalities that are sensitive to the standard ammonolysis cleavage conditions. researchgate.netresearchgate.net
Integration into Complex Molecular Architectures
The p-nitrophenethyl moiety, a derivative of p-nitrophenethyl acetate, serves as a versatile building block in the creation of sophisticated molecular structures. Its distinct electronic and steric properties are leveraged in the design of polymers, self-assembling systems, and biomimetic molecules, enabling fine control over their structure and function.
Incorporation into Polymeric and Supramolecular Assemblies
The construction of well-defined supramolecular structures often relies on specific non-covalent interactions. The nitrophenyl group, a key feature of p-nitrophenethyl derivatives, can participate in forming these larger assemblies. For instance, the synthesis of molecules containing both a thiazolo[3,2-a]pyrimidine platform and an arylhydrazone moiety with a nitrophenyl group has been shown to result in different supramolecular motifs. mdpi.com In the crystalline phase, the self-assembly of these molecules can be driven by a combination of hydrogen and chalcogen bonding, leading to the formation of complex, centrosymmetric racemic dimeric structures. mdpi.com
Furthermore, the principles of host-guest chemistry can be applied to incorporate p-nitrophenethyl derivatives into larger assemblies. Supramolecular hosts like cyclodextrins and calixarenes are capable of encapsulating guest molecules, including those with aromatic rings. nih.gov The p-nitrophenethyl group could serve as a guest, fitting within the hydrophobic cavity of such macrocycles, leading to the formation of stable complexes. This encapsulation can alter the physicochemical properties of the guest and is a key strategy in developing systems for molecular recognition and transport.
The following table summarizes the types of non-covalent interactions that can drive the assembly of molecules containing nitrophenyl groups.
| Interaction Type | Description | Role of Nitrophenyl Group |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | The nitro group (NO₂) contains electronegative oxygen atoms that can act as hydrogen bond acceptors. |
| Chalcogen Bonding | A non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic region. | The sulfur atom in a thiazole ring, when present alongside a nitrophenyl group, can participate in these interactions to direct crystal packing. mdpi.com |
| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic ring of the p-nitrophenethyl group can be encapsulated by the nonpolar cavity of host molecules like cyclodextrins. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The electron-deficient nitrophenyl ring can stack with electron-rich aromatic systems, contributing to the stability of the assembly. |
Role in the Design and Synthesis of Peptoids and Polypeptide Analogues
Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics that are resistant to proteolysis and have a high potential for therapeutic and material science applications. nih.govnih.gov The incorporation of diverse side chains is crucial for controlling their structure and function. The p-nitrophenethyl group can be introduced into peptoid structures through the use of its corresponding primary amine, p-nitrophenethylamine, in the standard "submonomer" solid-phase synthesis method. nih.govescholarship.orgyoutube.com
This two-step monomer addition cycle involves:
Acylation: The secondary amine on the solid-phase-bound growing peptoid chain is acylated, typically with bromoacetic acid. escholarship.orgfrontiersin.org
Displacement: A primary amine, such as p-nitrophenethylamine, is added. It displaces the bromide via an SN2 reaction, adding a new monomer unit with the desired p-nitrophenethyl side chain. frontiersin.org
Research has demonstrated the successful synthesis of peptoids containing nitroaromatic monomers, including the closely related N-(S)-1-(4-nitrophenyl)ethylglycine (Nsnp). nih.gov The inclusion of such monomers has a significant impact on the peptoid's secondary structure. For example, incorporating a para-nitro monomer at the N-terminus of a peptoid nonamer was found to stabilize a specific "threaded loop" conformation, demonstrating that the electronic and steric properties of the nitroaromatic side chain can be used to fine-tune the global folding of the polymer. nih.gov
The table below outlines the standard submonomer cycle for incorporating a p-nitrophenethyl side chain.
| Step | Reagents | Purpose |
| 1. Acylation | Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC) | Adds a bromoacetyl group to the terminal amine of the growing chain. |
| 2. Displacement | p-Nitrophenethylamine | The primary amine displaces the bromine to form the N-substituted glycine monomer corresponding to a p-nitrophenethyl side chain. |
Construction of Hybrid Molecules for Chemical Biology Probes (e.g., Enzyme Inhibitor Scaffolds, Fluorescent Tags)
The this compound structure and its derivatives are valuable components in the construction of chemical probes designed to investigate biological systems. nih.gov These probes are small molecules used to study and manipulate the function of proteins and other biomolecules. nih.gov
Enzyme Inhibitor Scaffolds
p-Nitrophenyl acetate is a well-established substrate for various hydrolytic enzymes, particularly esterases. The enzymatic cleavage of the ester bond releases p-nitrophenol, a chromogenic compound whose formation can be easily monitored by spectrophotometry. This reaction forms the basis of countless assays to determine enzyme activity. Consequently, the p-nitrophenethyl scaffold is an integral part of substrate-mimicking probes used to screen for and characterize enzyme inhibitors. Molecules that are structurally similar to this compound can act as competitive inhibitors, binding to the enzyme's active site but not undergoing hydrolysis, thereby providing a basis for designing new therapeutic agents.
Reporter Tags for Reaction-Based Probes
While the p-nitrophenethyl group itself is not fluorescent, it is a key component of reporter systems used in reaction-based probes. These probes generate a signal in response to a specific chemical reaction, often catalyzed by an enzyme.
A notable application is in the detection of organophosphates (OPs), which are potent neurotoxins. A fluorescence-based sensing method utilizes the enzyme organophosphorus hydrolase (OPH) to hydrolyze OPs that have a p-nitrophenyl substituent. The hydrolysis releases p-nitrophenol. nih.gov In this system, the p-nitrophenol product then quenches the fluorescence of a nearby sensor molecule, such as a Coumarin derivative. nih.gov The decrease in fluorescence is directly proportional to the concentration of the original organophosphate. nih.gov In this context, the p-nitrophenethyl moiety acts as a pro-signal scaffold, remaining "silent" until enzymatic activity releases the p-nitrophenol reporter molecule. This strategy allows for the sensitive detection of specific enzymatic activities or the presence of certain analytes in biological samples.
p-Nitrophenethyl Derivatives in Catalysis Research
The electronic properties of the p-nitrophenethyl group, particularly the strong electron-withdrawing nature of the nitro group, make it a scaffold of interest in the development of new catalysts. Its influence can be explored in both metal-based and metal-free (organocatalytic) systems.
Ligand Design for Metal-Catalyzed Transformations
In metal-catalyzed reactions, the ligand bound to the metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. The electronic and steric properties of the ligand can be systematically tuned to optimize catalytic performance. researchgate.nettum.de Ligands containing both phosphorus and nitrogen donor atoms (P,N-ligands) are among the most widely used in homogeneous catalysis. researchgate.net
While the direct incorporation of a p-nitrophenethyl group into common ligand frameworks is not extensively documented, its properties are relevant to ligand design. The introduction of a strong electron-withdrawing group, such as a p-nitrophenyl ring, onto a ligand backbone can significantly alter the electron density at the metal center. This modulation can:
Enhance Oxidative Addition: By making the metal center more electrophilic, it can facilitate the oxidative addition step in many catalytic cycles.
Stabilize Electron-Rich Intermediates: It can help stabilize low-valent metal species that are key intermediates in catalysis.
Influence Reductive Elimination: The electronic effects can impact the rate and selectivity of the final product-forming reductive elimination step.
Although not a ligand, the p-nitrophenyl group is frequently part of substrates used to test the efficacy of metallomicellar catalysts. For example, copper (II) and nickel (II) complexes of triazole-based ligands have been studied for their ability to catalyze the hydrolysis of p-nitrophenyl picolinate, demonstrating the interaction of metal-ligand complexes with this chemical moiety. nih.gov
Investigations into Organocatalytic Performance of Nitrophenethyl Scaffolds
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, often with high stereoselectivity. The design of effective organocatalysts frequently involves the strategic placement of functional groups that can activate substrates or stabilize transition states. The p-nitrophenethyl scaffold possesses features that are highly relevant to established organocatalytic principles.
The electron-withdrawing nitro group can play several roles:
Increasing Acidity: It can increase the acidity of protons on adjacent carbon atoms, facilitating the formation of enolates or other nucleophilic species under mild basic conditions.
Activating Michael Acceptors: When incorporated into a substrate, a nitroaromatic group can act as a powerful activating group for conjugate additions (Michael reactions).
Stabilizing Intermediates: The nitro group can stabilize anionic intermediates through resonance and inductive effects.
These principles suggest that chiral molecules derived from p-nitrophenethylamine could serve as backbones for new classes of organocatalysts. For example, they could be used in reactions proceeding through enamine or iminium ion intermediates, similar to the well-established field of proline catalysis, by influencing the electronic environment of the key catalytic groups.
Role as Substrates or Mediators in Biocatalytic Cycles
This compound serves a significant role in academic research primarily as a versatile substrate for monitoring the activity of various hydrolytic enzymes. Its utility extends into synthetic biocatalysis, where it can function as an activated acyl donor for the acetylation of nucleophiles such as alcohols and amines, mediated by enzymes like lipases and esterases.
The fundamental principle behind its application in biocatalytic cycles is the enzyme-mediated transfer of the acetyl group from this compound to a target molecule. This process is often irreversible due to the formation of the highly stable p-nitrophenolate leaving group, which drives the reaction towards product formation. This characteristic makes this compound an effective acylating agent in synthetic applications, particularly in kinetic resolutions where the differential rate of acylation of enantiomers allows for their separation.
In a typical biocatalytic cycle involving this compound as an acyl donor, the enzyme, often a lipase (B570770), first reacts with the ester. This forms a covalent acyl-enzyme intermediate, releasing p-nitrophenol. Subsequently, a nucleophile (e.g., an alcohol or amine) attacks the acyl-enzyme complex, leading to the transfer of the acetyl group to the nucleophile and regenerating the free enzyme for the next catalytic cycle.
Research has extensively utilized this compound not just for screening enzyme activity but also for investigating the fundamentals of enzyme kinetics and mechanisms. While it is a common substrate for determining the hydrolytic activity of enzymes, its application as a preparative acyl donor in biocatalytic synthesis is also recognized, though less frequently documented in comparison to other acyl donors like vinyl acetate. The primary advantage of this compound in this context is the chromophoric nature of the p-nitrophenol byproduct, which allows for real-time monitoring of the reaction progress through spectrophotometry.
The following table summarizes findings from a study where the hydrolytic activity of an immobilized lipase was determined using this compound. This serves as a foundational example of its interaction in a biocatalytic setting, which underpins its potential as an acyl donor in synthetic cycles.
| Enzyme | Substrate | Reaction Type | Key Findings | Reference |
|---|---|---|---|---|
| Candida antarctica Lipase B immobilized on Mesoporous Cellular Foams (CALB-MCFs) | This compound | Hydrolysis | Used to determine the hydrolytic activity of the immobilized biocatalyst. The release of p-nitrophenol was monitored spectrophotometrically. | mdpi.com |
While detailed examples of this compound in large-scale synthetic biocatalytic cycles are not as prevalent in the literature as other acyl donors, its established role as an effective substrate for a wide range of hydrolases confirms its potential as a valuable tool for enzyme-mediated acylation reactions in academic and industrial research.
Computational Chemistry and Theoretical Characterization of P Nitrophenethyl Acetate
Quantum Mechanical (QM) Studies of Electronic Structure and Energetics
Quantum mechanics forms the foundation for a variety of computational methods used to predict the electronic structure and energy of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, which differ in their balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a widely used method for predicting the ground-state properties of organic molecules due to its favorable combination of accuracy and computational efficiency. mdpi.comsemanticscholar.org In DFT, the energy of the system is determined as a functional of the electron density. mdpi.com For a molecule like p-nitrophenethyl acetate (B1210297), DFT calculations are typically employed to determine its equilibrium geometry, electronic properties, and vibrational frequencies.
The selection of an appropriate exchange-correlation functional and basis set is crucial for obtaining reliable results. Hybrid functionals, such as B3LYP, are commonly used for organic molecules. researchgate.netresearchgate.net These are often paired with Pople-style basis sets like 6-31G(d,p) or 6-31++G(d,p), which include polarization and diffuse functions to accurately describe the electron distribution, particularly in systems with heteroatoms and potential for weak interactions. researchgate.netresearchgate.net
A typical DFT study on p-nitrophenethyl acetate would begin with a geometry optimization to find the lowest energy structure. From this optimized geometry, a range of electronic properties can be calculated. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, with the HOMO and LUMO indicating regions susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. semanticscholar.org Other properties such as the molecular electrostatic potential map, which visualizes charge distribution, and the dipole moment can also be computed to understand its polarity and intermolecular interactions.
| Property | Predicted Value | Description |
|---|---|---|
| Total Energy (Hartree) | -781.5 | The total electronic energy of the molecule in its optimized, ground state geometry. |
| Dipole Moment (Debye) | 4.5 | A measure of the molecule's overall polarity, arising from the separation of positive and negative charges. |
| HOMO Energy (eV) | -7.2 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.8 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.4 | An indicator of chemical reactivity and the energy required for electronic excitation. |
While DFT is a powerful tool, ab initio ("from the beginning") methods provide a systematically improvable and often more accurate approach for calculating molecular properties, albeit at a higher computational cost. rsc.org These methods solve the Schrödinger equation without relying on empirical parameters. Common ab initio methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), which is often considered the "gold standard" in quantum chemistry for its high accuracy. rsc.orgnih.gov
For this compound, these high-level methods are particularly useful for obtaining precise energetic data, such as reaction enthalpies and activation energies, which may be challenging to determine experimentally. For instance, the energy of a hydrolysis or elimination reaction can be calculated with high accuracy by computing the energies of the reactants and products using a method like CCSD(T) with a large basis set. nih.gov
Ab initio methods also excel at predicting spectroscopic constants. rsc.orguu.nl By calculating the second derivatives of the energy with respect to atomic positions, one can obtain harmonic vibrational frequencies. rsc.org These theoretical frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. While DFT also provides these frequencies, high-level ab initio calculations generally yield results that are in better agreement with experimental values. rsc.org Further calculations can also predict anharmonic corrections, leading to even more precise spectroscopic data. rsc.org
| Method | Basis Set | Relative Computational Cost | Predicted Reaction Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d,p) | Low | -15.2 |
| MP2 | aug-cc-pVDZ | Medium | -14.1 |
| CCSD(T) | aug-cc-pVTZ | High | -13.8 |
Molecular Dynamics (MD) Simulations of Solvation and Conformational Landscapes
While quantum mechanical methods describe the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and interactions over time. molsimlab.com MD simulations model the behavior of a molecule, such as this compound, in a condensed phase, providing crucial insights into its solvation and conformational flexibility that are not captured by static, gas-phase QM calculations. pitt.edu
In a typical MD simulation, the molecule of interest is placed in a simulation box filled with explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field, which is a set of parameters and equations that approximate the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time. nih.gov Simulations are often run under specific thermodynamic ensembles, such as the NPT ensemble, which maintains a constant number of particles (N), pressure (P), and temperature (T), mimicking laboratory conditions. mdpi.com
Analysis of the MD trajectory for this compound can reveal detailed information about its solvation shell. mdpi.com Radial distribution functions (RDFs) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute, providing a picture of the local solvent structure. mdpi.com Furthermore, MD simulations are invaluable for exploring the conformational landscape of flexible molecules. The ester and ethyl linkages in this compound allow for rotation, and an MD simulation can sample the different accessible conformations and determine their relative populations, providing a dynamic understanding of the molecule's structure in solution.
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER / CHARMM / OPLS | Defines the potential energy function for inter- and intramolecular interactions. |
| Solvent Model | TIP3P / SPC/E | A model for explicit water molecules. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of atoms, pressure, and temperature. |
| Temperature | 298.15 K | Simulates room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100 ns | The duration over which the system's dynamics are simulated. mdpi.com |
| Time Step | 2 fs | The small time increment used to integrate the equations of motion. |
Reaction Mechanism Modeling and Transition State Analysis
Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify key intermediates and transition states that govern the reaction rate and pathway.
A chemical reaction can be visualized as motion on a multi-dimensional potential energy surface (PES), which represents the energy of the system as a function of its atomic coordinates. libretexts.org Key points on the PES correspond to stable chemical species (energy minima) and transition states (saddle points). libretexts.org Mapping the PES allows for a detailed understanding of the reaction mechanism. sciepub.com
For a reaction involving this compound, such as its base-catalyzed hydrolysis, computational methods can be used to locate the structures and energies of the reactants, any tetrahedral intermediates, the transition states connecting them, and the final products. researchgate.netmdpi.com The process begins with optimizing the geometries of the reactants and products. A transition state search algorithm is then used to find the saddle point on the PES that connects these minima. visualizeorgchem.com A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
To confirm that the identified transition state correctly connects the desired reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. mdpi.com This calculation maps the minimum energy path downhill from the transition state, ensuring it leads to the expected reactant and product minima. mdpi.com The energy difference between the reactants and the highest-energy transition state on this path represents the activation energy barrier for the reaction.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants (Ester + OH⁻) | Starting materials | 0.0 |
| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +12.5 |
| Tetrahedral Intermediate | A short-lived intermediate species | -5.0 |
| Transition State 2 (TS2) | Breakdown of intermediate | +8.0 |
| Products (Carboxylate + Alcohol) | Final products | -13.8 |
The Kinetic Isotope Effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. princeton.edu KIEs provide powerful experimental evidence about reaction mechanisms, particularly regarding bond-breaking or bond-forming events at the rate-determining step. princeton.edu Computational chemistry allows for the direct prediction of KIEs, which can then be compared with experimental values to validate a proposed theoretical mechanism. researchgate.net
KIEs are calculated from the vibrational frequencies of the reactant and transition state structures for both the normal and isotopically substituted molecules. The effect arises primarily from differences in the zero-point vibrational energies (ZPVEs) of the isotopologues; bonds to heavier isotopes have lower vibrational frequencies and thus lower ZPVEs. princeton.edu By calculating the harmonic frequencies for both isotopologues at the ground state (reactant) and the transition state, the KIE can be predicted.
| Isotope Effect | Value at pH 6.0 | Value at pH 12.0 | Interpretation |
|---|---|---|---|
| Leaving Group ¹⁸O | 1.0310 | 1.0074 | Indicates significant C-O bond cleavage in the transition state at lower pH. |
| Carbonyl ¹⁸O | 1.0082 | 1.0008 | Reflects changes in the carbonyl bond order during the reaction. |
| Carbonyl ¹³C | 1.0287 | 1.0337 | Sensitive to bonding changes at the carbonyl carbon. |
| Nitro Group ¹⁵N | 1.0009 | 1.0011 | Small effect, indicating the nitro group is not directly involved in bond breaking/formation. |
| Solvent D₂O | 1.4 (at pH 7.5) | 0.85 (at pH 12.0) | Suggests the involvement of proton transfer in the mechanism, which changes with pH. nih.govusu.edu |
Prediction of Spectroscopic Parameters
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of compounds like this compound. By employing quantum mechanical calculations, it is possible to simulate spectra that can aid in the interpretation of experimental data and predict the spectroscopic behavior of molecules. Methodologies such as Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties are commonly utilized for these predictions.
Computational NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structural elucidation. For this compound, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using DFT. The process typically involves optimizing the molecular geometry of the compound and then calculating the nuclear shielding tensors. These values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide the chemical shifts.
Geometry Optimization: The three-dimensional structure of this compound would be optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
Frequency Calculation: To ensure the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed.
NMR Shielding Calculation: Using the optimized geometry, the isotropic shielding values for each nucleus are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method.
Chemical Shift Calculation: The chemical shifts are obtained by subtracting the calculated shielding of the nucleus of interest from the calculated shielding of the reference standard (TMS).
Hypothetical predicted ¹H NMR chemical shifts for the key protons in this compound, based on typical values for similar structural motifs, are presented in the table below. It is important to note that these are estimated values and actual computational studies would provide more precise predictions.
| Proton | Typical Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| -CH₃ (acetate) | 2.0 - 2.2 | Singlet |
| -CH₂- (ethyl, adjacent to acetate) | 4.2 - 4.4 | Triplet |
| -CH₂- (ethyl, adjacent to nitro-phenyl) | 3.0 - 3.2 | Triplet |
| Aromatic H (ortho to nitro group) | 8.1 - 8.3 | Doublet |
| Aromatic H (meta to nitro group) | 7.4 - 7.6 | Doublet |
Vibrational Frequency Calculations (IR, Raman)
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations are typically performed using DFT after geometry optimization. The output provides the vibrational modes, their frequencies (usually in cm⁻¹), and their corresponding intensities for IR and Raman activity.
For this compound, a computational analysis would reveal characteristic vibrational modes associated with its functional groups. While specific computational studies on this molecule were not identified, a theoretical investigation would likely predict the following key vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data due to approximations in the theoretical models and the neglect of anharmonicity.
| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| C=O stretch (ester) | 1730 - 1750 | Strong in IR |
| NO₂ asymmetric stretch | 1510 - 1530 | Strong in IR and Raman |
| NO₂ symmetric stretch | 1340 - 1360 | Strong in IR and Raman |
| C-O stretch (ester) | 1230 - 1250 | Strong in IR |
| Aromatic C=C stretch | 1450 - 1600 | Medium to strong in IR and Raman |
| Aliphatic C-H stretch | 2850 - 3000 | Medium in IR and Raman |
Electronic Excitation (UV-Vis) and Chiroptical Property Simulations
The electronic absorption spectrum (UV-Vis) of a molecule can be simulated using TD-DFT. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (which can be related to the wavelength of maximum absorption, λ_max) and the oscillator strengths (which relate to the intensity of the absorption).
For this compound, TD-DFT calculations would likely predict electronic transitions involving the π-systems of the nitrobenzene (B124822) ring and the carbonyl group of the ester. The nitro group, being a strong chromophore, would significantly influence the UV-Vis spectrum. A typical TD-DFT study on this compound would be expected to reveal transitions in the UV region.
Since this compound is not chiral, it would not exhibit chiroptical properties such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD). Therefore, simulations of chiroptical properties would not be applicable to this molecule unless a chiral center is introduced.
A hypothetical TD-DFT calculation for this compound might yield the following results for the primary electronic transitions.
| Electronic Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Character of Transition |
|---|---|---|---|
| S₀ → S₁ | ~270 - 290 | ~0.3 - 0.5 | π → π* (primarily on the nitrobenzene ring) |
| S₀ → S₂ | ~220 - 240 | ~0.1 - 0.2 | n → π* (involving the carbonyl and nitro groups) |
Advanced Analytical and Spectroscopic Methodologies for Research on P Nitrophenethyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering unparalleled detail about the molecular structure of p-nitrophenethyl acetate (B1210297). By analyzing the chemical environment of ¹H and ¹³C nuclei, researchers can piece together the molecule's complete structural framework.
High-Resolution ¹H and ¹³C NMR for Connectivity and Protonation States
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in p-nitrophenethyl acetate, as well as their immediate electronic surroundings and connectivity.
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The methyl protons of the acetate group are expected to appear as a sharp singlet. The two methylene (B1212753) groups of the phenethyl moiety will present as two distinct triplets, a result of spin-spin coupling with each other. The aromatic protons on the p-substituted benzene (B151609) ring typically form a complex second-order system, often appearing as two doublets (an AA'BB' system), due to the strong electron-withdrawing effect of the nitro group.
The ¹³C NMR spectrum, usually acquired with proton decoupling, shows a single peak for each unique carbon atom. This allows for a direct count of the non-equivalent carbons in the molecule. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment, with the carbonyl carbon of the ester group appearing significantly downfield.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ This table is based on established chemical shift principles; actual experimental values may vary slightly.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Acetate CH₃ | ~2.05 | Singlet (s) | N/A |
| Ar-CH₂- | ~3.05 | Triplet (t) | ~7.0 |
| -CH₂-O- | ~4.35 | Triplet (t) | ~7.0 |
| Aromatic (H-2, H-6) | ~7.45 | Doublet (d) | ~8.8 |
| Aromatic (H-3, H-5) | ~8.20 | Doublet (d) | ~8.8 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ This table is based on established chemical shift principles; actual experimental values may vary slightly.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Acetate CH₃ | ~21.0 |
| Ar-CH₂- | ~34.8 |
| -CH₂-O- | ~64.5 |
| Aromatic (C-2, C-6) | ~129.8 |
| Aromatic (C-3, C-5) | ~123.9 |
| Aromatic (C-1) | ~145.5 |
| Aromatic (C-4) | ~147.0 |
| Carbonyl (C=O) | ~170.8 |
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Analysis
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and elucidating the detailed conformational and connectivity aspects of this compound.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a key cross-peak would be observed between the signals of the two adjacent methylene groups (-CH₂-CH₂-), confirming their direct connectivity in the ethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It would show correlations between the acetate methyl protons and its carbon, the methylene protons and their respective carbons, and the aromatic protons with their corresponding aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing valuable information for conformational analysis. In this compound, NOESY could reveal correlations between the methylene protons adjacent to the aromatic ring and the ortho-aromatic protons (H-2, H-6), helping to define the preferred orientation of the ethyl acetate chain relative to the benzene ring.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) is a specialized technique used to study molecules in their solid phase. While less common than solution-state NMR for small molecules, it is invaluable for investigating properties such as polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could differentiate between various crystalline and amorphous states by detecting subtle differences in chemical shifts and relaxation times caused by distinct molecular packing and conformations in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance signal and resolution for ¹³C nuclei in the solid phase.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to deduce its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with the molecular formula C₁₀H₁₁NO₄, the theoretical monoisotopic mass is 209.0688 Da. uni.lu An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, can measure this mass with high precision (typically within 5 ppm). chemicalbook.com This allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of this compound is expected to proceed through several predictable pathways characteristic of esters and nitroaromatic compounds. libretexts.orgchemguide.co.uk Key fragmentation events would include the cleavage of the ester bond, benzylic cleavage, and losses involving the nitro and acetate groups. Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the identity of the compound.
Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺, m/z 210.0761) This table presents plausible fragmentation pathways and is not based on reported experimental data.
| m/z of Fragment Ion | Possible Neutral Loss | Proposed Fragment Structure/Identity |
| 168.0655 | C₂H₂O (Ketene) | Protonated 2-(4-nitrophenyl)ethanol |
| 150.0550 | C₂H₄O₂ (Acetic acid) | 4-Nitrostyrene radical cation |
| 136.0393 | C₂H₅O₂ (·CH₂COOH) + H | 4-Nitrophenethyl cation |
| 122.0600 | C₂H₄O₂ + NO | Phenylethyl acetate cation |
| 104.0648 | C₂H₄O₂ + NO₂ | Phenethyl cation |
| 43.0184 | C₈H₈NO₂ (·CH₂-Ar-NO₂) | Acetyl cation [CH₃CO]⁺ |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides information about the size, shape, and charge of an ion in the gas phase, in addition to its mass-to-charge ratio (m/z). nih.govchemrxiv.org This method separates ions on a millisecond timescale as they drift through a gas-filled chamber under the influence of a weak electric field. researchgate.net The rate at which an ion traverses the drift tube is dependent on its ion mobility, which is inversely proportional to its rotationally averaged collision cross-section (CCS). mdpi.com Consequently, ions with the same m/z but different three-dimensional structures (conformational isomers or conformers) can be separated. researchgate.nettamu.edu
For a molecule such as this compound, rotation around its single bonds can give rise to various gas-phase conformers. For instance, the orientation of the acetate group relative to the ethyl bridge and the phenyl ring can lead to more compact (folded) or elongated (extended) structures. These distinct shapes would result in different CCS values. In an IMS-MS experiment, these conformers would exhibit different drift times, allowing for their separation and characterization. nih.gov While specific experimental CCS values for this compound are not extensively documented in the literature, the principle can be illustrated through theoretical calculations. Different conformers would be expected to produce distinct arrivals in the ion mobility drift time distribution, which can be converted to CCS values.
| Theoretical Conformer of this compound | Description | Expected Relative Collision Cross-Section (CCS) | Ion Mobility |
|---|---|---|---|
| Extended | The molecule adopts a linear, elongated shape to minimize steric hindrance. | Larger | Lower |
| Compact/Folded | The acetate group is folded back towards the aromatic ring, resulting in a more spherical shape. | Smaller | Higher |
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable tools for identifying the functional groups present in a molecule. These methods probe the discrete vibrational energy levels of molecular bonds. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies corresponding to the energy of the radiation, providing a unique "fingerprint" of the molecule's structure. libretexts.org
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample. In the FTIR spectrum of this compound, characteristic absorption bands would confirm the presence of its key functional groups: the nitro group, the ester, the aromatic ring, and aliphatic hydrocarbon portions. libretexts.org The C=O stretch of the ester group is typically one of the strongest and most easily identifiable peaks in the spectrum. pressbooks.pub The nitro group gives rise to two distinct, strong stretching bands. Aromatic and aliphatic C-H stretching vibrations are observed at slightly different frequencies, allowing for their differentiation. vscht.cz
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (from ethyl group) | Stretching | 3000 - 2850 | Medium |
| Ester C=O | Stretching | 1750 - 1735 | Strong, Sharp |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Nitro N=O | Asymmetric Stretching | 1550 - 1500 | Strong |
| Nitro N=O | Symmetric Stretching | 1360 - 1340 | Strong |
| Ester C-O | Stretching | 1300 - 1200 | Strong |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that induce a change in the polarizability of the molecule. For this compound, highly polarizable and symmetric functional groups, such as the aromatic ring and the nitro group, are expected to produce strong signals in the Raman spectrum. The symmetric stretch of the nitro group, in particular, is often a prominent feature. In contrast, the highly polar C=O bond, which gives a very strong IR absorption, typically shows a weaker signal in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Aromatic Ring | Breathing/Stretching | ~1600 | Strong |
| Nitro N=O | Symmetric Stretching | ~1350 | Strong |
| Ester C=O | Stretching | ~1735 | Weak to Medium |
| Aromatic C-H | Stretching | ~3060 | Medium |
Electronic Spectroscopy for Optical Properties and Reaction Monitoring
Electronic spectroscopy techniques, such as UV-Visible and Circular Dichroism spectroscopy, investigate the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. libretexts.org These methods are fundamental for determining the optical properties of chromophoric molecules and for monitoring the progress of chemical reactions.
UV-Visible Spectroscopy for Chromophoric Transitions and Reaction Kinetics
UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from a ground electronic state to a higher energy state. libretexts.org The p-nitrophenethyl moiety in this compound is a potent chromophore, a part of the molecule responsible for its color and UV-Vis absorption. vscht.cz The spectrum is dominated by π → π* transitions associated with the conjugated π-electron system of the nitro-substituted benzene ring and, to a lesser extent, n → π* transitions involving non-bonding electrons on the oxygen atoms of the nitro and ester groups. uzh.ch
This technique is exceptionally useful for monitoring reaction kinetics. For example, the hydrolysis of this compound to acetate and p-nitrophenethyl alcohol can be followed spectroscopically. In a basic solution, the product alcohol would deprotonate to form the p-nitrophenethylate anion, which exhibits a strong absorbance at a longer wavelength (around 400 nm) compared to the parent ester. cam.ac.uk By monitoring the increase in absorbance at this specific wavelength over time, the rate of the reaction can be precisely determined, allowing for the calculation of kinetic parameters. cam.ac.ukthermofisher.com
| Compound | Typical λmax (nm) | Electronic Transition Type | Molar Absorptivity (ε) | Notes |
|---|---|---|---|---|
| This compound | ~275 - 285 | π → π | Medium | Absorbance of the reactant. |
| p-Nitrophenolate (product of hydrolysis) | ~400 - 410 | π → π / n → π* | High | Strong absorbance allows for sensitive reaction monitoring. cam.ac.uk |
Circular Dichroism (CD) for Chiral Resolution and Conformational Studies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. vt.edu A molecule must be chiral—meaning it is non-superimposable on its mirror image—to exhibit a CD signal. While this compound itself is achiral, CD spectroscopy becomes a relevant and powerful tool under two conditions: chiral derivatization or interaction with a chiral environment.
Chiral Resolution: If a chiral center were introduced into the molecule, for example, at the carbon atom attached to the acetate group, two non-superimposable mirror-image forms (enantiomers) would exist. These enantiomers, such as (R)- and (S)-1-(p-nitrophenyl)ethyl acetate, would produce CD spectra that are mirror images of each other—equal in magnitude but opposite in sign (a positive or negative Cotton effect). This allows for the absolute configuration of a chiral molecule to be determined and its enantiomeric purity to be assessed. mpg.deresearchgate.net
Conformational Studies: The p-nitrophenyl group can be used as a chromophoric reporter. If this compound is covalently attached to a chiral macromolecule, such as a peptide or protein, its electronic transitions will be perturbed by the chiral environment of the macromolecule. researchgate.net Changes in the three-dimensional structure (conformation) of the macromolecule, such as folding or unfolding, would alter this chiral environment, leading to corresponding changes in the observed CD spectrum. This enables CD to be used as a sensitive probe for studying the conformational dynamics of complex biological systems. chemrxiv.org
| Hypothetical Chiral Derivative | Wavelength (nm) | Expected CD Signal (Δε) | Application |
|---|---|---|---|
| (R)-1-(p-nitrophenyl)ethyl acetate | ~280 | Positive Cotton Effect | Distinguishing between enantiomers. |
| (S)-1-(p-nitrophenyl)ethyl acetate | ~280 | Negative Cotton Effect | Distinguishing between enantiomers. |
Chromatographic Techniques for Separation and Purity Assessment
The separation, identification, and purity assessment of this compound rely on a variety of sophisticated chromatographic techniques. These methods are essential for distinguishing the target compound from starting materials, byproducts, and degradation products, ensuring the quality and integrity of research findings. The choice of technique is often dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability, as well as the specific requirements of the analysis, including sensitivity and resolution. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and supercritical fluid chromatography (SFC) are powerful tools in the analytical chemist's arsenal (B13267) for the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its versatility and wide applicability to non-volatile and thermally sensitive compounds. The inherent polarity of the nitro group and the ester functionality makes this compound well-suited for reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase.
The presence of the nitrophenyl chromophore in this compound makes it an ideal candidate for UV-Visible detection. A photodiode array (PDA) detector can provide spectral information across a range of wavelengths simultaneously, which aids in peak identification and purity assessment by confirming that all points across a peak have the same UV spectrum.
For more comprehensive analysis, especially in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and specificity, allowing for the determination of the compound's mass-to-charge ratio and providing structural information. Electrochemical detection (ED) is another highly sensitive and selective option for nitroaromatic compounds. spiedigitallibrary.orgwaters.com It measures the current resulting from the oxidation or reduction of the analyte at a suitable electrode, offering excellent detection limits for electroactive species like this compound. spiedigitallibrary.org
Method development for this compound often involves optimizing the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), buffer pH, and column type to achieve optimal separation from potential impurities. chromforum.org For instance, a typical reversed-phase method might utilize a C18 column with a mobile phase of acetonitrile and water. sielc.com
Research Findings: A specific reversed-phase HPLC method for the analysis of Acetic acid, 4-nitrophenyl ester (an alternative name for p-nitrophenyl acetate) has been developed using a Newcrom R1 column. sielc.com This method employs a simple mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid, demonstrating a practical application for its separation. sielc.com For applications requiring mass spectrometry, the method notes that phosphoric acid can be substituted with a volatile alternative like formic acid. sielc.com
| Parameter | Condition | Detector | Rationale / Notes |
|---|---|---|---|
| Stationary Phase (Column) | C18 or Newcrom R1 (Reverse-Phase) | UV/Vis or PDA | Standard choice for nonpolar to moderately polar compounds. Provides good retention and separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Gradient or isocratic elution can be used to optimize resolution and analysis time. | |
| Modifier | Phosphoric Acid or Formic Acid | Improves peak shape. Formic acid is preferred for MS compatibility. sielc.com | |
| Detection Wavelength | ~275 nm | Corresponds to the absorbance maximum of the p-nitrophenyl chromophore. | |
| Alternative Detector 1 | Mass Spectrometry (MS) | Provides high specificity and structural information for unambiguous peak identification. phenomenex.com | |
| Alternative Detector 2 | Electrochemical Detector (ED) | Offers high sensitivity and selectivity for electroactive nitro compounds. spiedigitallibrary.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. When coupled with Mass Spectrometry (MS), it provides a robust method for the identification and quantification of analytes. The direct analysis of this compound by GC-MS can be challenging due to its moderate polarity and relatively high boiling point, which may require high inlet and column temperatures that could risk thermal degradation.
However, GC-MS is exceptionally useful for assessing the purity of this compound by detecting volatile impurities, such as residual solvents (e.g., ethanol (B145695), ethyl acetate) or volatile starting materials from its synthesis. EPA Method 8091, for example, outlines GC conditions for detecting nitroaromatics and cyclic ketones, suggesting suitable columns and detectors. epa.gov For such analyses, a non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is typically employed.
For nitroaromatic compounds that are less volatile or prone to interaction with active sites in the GC system, derivatization is a common strategy to improve their chromatographic behavior. researchgate.net While this compound might not always require this, related compounds like nitrophenols are often derivatized (e.g., silylation) to increase their volatility and thermal stability, leading to improved peak shape and sensitivity. researchgate.net
Research Findings: Studies on the GC analysis of nitrophenols have shown that underivatized compounds can interact with active sites on the column or in the injection port, which reduces sensitivity. researchgate.net Derivatization, for instance with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA), can create more stable and volatile derivatives that are amenable to GC-MS analysis, yielding specific mass spectra that aid in identification. researchgate.net While not directly applied to this compound, this principle is relevant for analyzing related polar impurities. The use of a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) can provide enhanced selectivity and sensitivity for nitrogen-containing compounds like this compound. epa.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | DB-5ms, HP-5ms (5% Phenyl-methylpolysiloxane) | Standard non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid vaporization of the sample without thermal degradation. |
| Oven Program | Temperature ramp (e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min) | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector | Mass Spectrometer (MS) | Provides mass spectra for definitive identification of the analyte and impurities. |
| Alternative Detectors | Electron Capture (ECD), Nitrogen-Phosphorus (NPD) | Offers higher selectivity and sensitivity for nitro-containing compounds. epa.gov |
Supercritical Fluid Chromatography (SFC) for Challenging Separations
Supercritical Fluid Chromatography (SFC) emerges as a valuable alternative to both HPLC and GC, particularly for challenging separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. tandfonline.com Supercritical CO2 is non-toxic, and its low viscosity and high diffusivity allow for faster separations and higher efficiency compared to HPLC.
For a moderately polar compound like this compound, pure CO2 is often not a strong enough solvent to achieve elution from the column. Therefore, a polar organic solvent, known as a modifier (e.g., methanol, ethanol, or acetonitrile), is added to the mobile phase to increase its solvating power and modulate analyte retention.
SFC is particularly advantageous for separating compounds that are not sufficiently volatile for GC but are challenging to analyze by HPLC due to solvent miscibility or detection issues. It is also well-suited for preparative chromatography, where the ease of removing the CO2 mobile phase simplifies the isolation of pure fractions. The technique has proven successful in the separation of various nitroaromatic compounds, including isomers, which can be difficult to resolve by other methods. tandfonline.com
Research Findings: Research has demonstrated the successful use of capillary SFC with carbon dioxide as the mobile phase for the separation of various nitroaromatics. tandfonline.com Studies have shown that cyanopropyl-functionalized stationary phases are particularly effective for resolving these types of analytes in SFC. dtic.mil While detection can be accomplished with standard HPLC detectors like UV-Vis, SFC can also be coupled with a Flame Ionization Detector (FID) if the modifier concentration is low, or with a mass spectrometer for enhanced identification capabilities. The technique offers rapid analysis times, with separations of multiple nitroaromatics often achieved in under 35 minutes without the need for derivatization. tandfonline.com
| Parameter | Typical Condition | Function / Rationale |
|---|---|---|
| Mobile Phase | Supercritical Carbon Dioxide (CO2) | Primary mobile phase with low viscosity and high diffusivity for fast and efficient separations. |
| Modifier | Methanol or Ethanol | Increases mobile phase polarity to elute moderately polar analytes like this compound. |
| Stationary Phase | Cyanopropyl, Diol, or C18 | Choice of column depends on the specific separation; cyanopropyl phases are often effective for nitroaromatics. dtic.mil |
| Temperature | 35 - 50 °C | Maintained above the critical temperature of the mobile phase. |
| Back Pressure | 100 - 200 bar | Keeps the mobile phase in a supercritical state. |
| Detector | UV/Vis (PDA), Mass Spectrometer (MS) | Standard detectors compatible with SFC modifiers for identification and quantification. |
Emerging Research Directions and Future Perspectives for P Nitrophenethyl Acetate
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The conventional synthesis of p-Nitrophenethyl acetate (B1210297) is predicated on the acetylation of its precursor, 2-(4-Nitrophenyl)ethanol. This precursor is a valuable building block in the synthesis of pharmaceuticals, dyes, and agrochemicals. chemimpex.com The esterification is typically a straightforward reaction, but future research is focused on elevating this process to meet modern standards of efficiency, selectivity, and sustainability.
Current research trajectories are exploring catalytic systems that can achieve high yields under milder conditions, minimizing waste and energy consumption. This includes the investigation of enzyme-catalyzed reactions, which offer exceptional selectivity and operate in environmentally benign aqueous systems. Furthermore, the principles of green chemistry are being applied to develop solvent-free reaction conditions or to utilize recyclable catalysts, such as ionic liquids, to streamline the synthesis. thieme-connect.de The goal is to transition from traditional stoichiometric reagents to catalytic processes that offer higher atom economy and a reduced environmental footprint.
| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Research Focus |
|---|---|---|---|
| Enzymatic Acetylation | Lipase (B570770) (e.g., from Candida antarctica) | High selectivity, mild reaction conditions, environmentally friendly. | Optimization of enzyme stability, reaction kinetics, and substrate scope. |
| Green Catalysis | Solid acid catalysts, recyclable ionic liquids. | Catalyst reusability, reduced waste, potential for solvent-free conditions. | Development of highly active and stable catalysts, process intensification. |
| Flow Chemistry | Continuous flow reactors with immobilized catalysts. | Enhanced safety, precise control over reaction parameters, scalability. | Reactor design, integration of purification steps, and process automation. |
| Microwave-Assisted Synthesis | Microwave irradiation | Rapid heating, reduced reaction times, potential for improved yields. | Optimization of reaction parameters, solvent choice, and scalability. |
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The molecular architecture of p-Nitrophenethyl acetate offers three primary sites for chemical transformation: the nitro group, the aromatic ring, and the ester linkage. While the individual reactivity of these functional groups is well-understood, future research aims to explore the interplay between them and to utilize the molecule as a versatile scaffold for constructing more complex chemical entities.
A significant area of investigation is the selective transformation of the nitro group. Its reduction to an amine is a pivotal reaction, yielding p-Aminophenethyl acetate, a bifunctional molecule with applications in polymer and pharmaceutical synthesis. Research into chemoselective reduction methods that leave the ester group intact is crucial for its utility as a building block. For instance, related nitro-containing aminoethanols have been successfully reduced as part of multi-step syntheses. researchgate.net
The ester functional group can undergo hydrolysis or transesterification, allowing for the release of the 2-(4-nitrophenyl)ethanol core or the synthesis of other esters. The kinetics and mechanisms of these reactions, particularly when catalyzed by novel organometallic or biological catalysts, remain a fertile ground for investigation.
Interdisciplinary Applications in Materials Science and Engineering
The precursor to this compound, 2-(4-Nitrophenyl)ethanol, has been identified as an essential building block in materials science. chemimpex.com This potential is directly inherited by the acetate derivative, which is being explored as a precursor for advanced functional materials and polymers.
A primary research direction involves leveraging the molecule as a monomer precursor. Following the chemical reduction of the nitro group to an amine, the resulting p-Aminophenethyl acetate can be polymerized. Subsequent hydrolysis of the acetate group would yield a polymer with pendant hydroxylethyl groups, which can be further functionalized. This pathway opens possibilities for creating novel polyamides, polyimides, or polyurethanes with tailored thermal, mechanical, and optical properties. These materials could find applications in high-performance coatings, adhesives, and advanced composites.
Furthermore, the molecule's aromatic structure and polar nitro group make it a candidate for the development of functional surfaces and thin films. By anchoring the molecule to substrates, materials with specific wetting properties, surface energy, or chemical reactivity can be engineered for applications in sensors, microelectronics, and biomedical devices.
Advancements in Photochemistry and Light-Responsive Systems
A highly promising and forward-looking research area for this compound is in the field of photochemistry, particularly in the design of light-responsive systems. jku.at This interest stems from the well-established photochemical behavior of the structurally related ortho-nitrobenzyl group, which is a widely used photolabile protecting group, or "photocage". nih.govnih.gov Upon irradiation with UV light, the o-nitrobenzyl ester linkage cleaves, allowing for the controlled release of a protected molecule. nih.govnih.gov
Future research will focus on determining if this compound exhibits similar, or otherwise useful, photochemical properties. Although the para-nitro isomer is often less efficient in photocleavage than the ortho isomer, its potential for light-induced reactivity cannot be discounted. Investigations into its behavior under various wavelengths of light, from UV to near-infrared (NIR) through two-photon absorption or upconversion techniques, are critical. nih.gov
If found to be photolabile, this compound could be incorporated into polymer backbones or hydrogels to create smart materials that degrade, swell, or change their properties on demand when exposed to light. tue.nlrsc.org Such systems have vast potential in targeted drug delivery, tissue engineering, and microfluidics, where the spatiotemporal control afforded by a light trigger is a significant advantage. nih.gov
Synergistic Integration of Experimental and Computational Methodologies
To accelerate the discovery and optimization of this compound's properties and applications, the integration of computational chemistry with experimental validation is becoming indispensable. This synergistic approach allows for a deeper understanding of the molecule's behavior at an electronic level, guiding experimental efforts toward the most promising avenues. A similar synergy has been effectively used to study the hydrolysis reactions of related ester molecules. mdpi.com
Computational modeling, using methods like Density Functional Theory (DFT), can predict key molecular properties such as electronic structure, vibrational frequencies, and reaction energetics. For instance, theoretical calculations can be used to model the transition states of synthetic reactions to identify pathways with lower activation barriers, thereby guiding the development of more efficient catalysts. mdpi.com In the realm of photochemistry, computational models can help elucidate the excited-state properties of this compound to predict its photolability and reaction mechanisms upon light absorption.
These in-silico predictions serve as powerful hypotheses that can be tested and validated through targeted laboratory experiments, such as kinetic studies, spectroscopic analysis, and product characterization. This iterative cycle of prediction and verification significantly reduces the experimental overhead and provides a robust framework for rational molecular design.
| Methodology | Application to this compound | Experimental Validation |
|---|---|---|
| Computational Chemistry (DFT) | Predict reaction mechanisms and transition state energies for synthesis and hydrolysis. mdpi.com | Kinetic analysis, reaction monitoring (e.g., via HPLC, GC-MS). |
| Molecular Dynamics (MD) Simulations | Simulate the interaction of the molecule with solvents or within a polymer matrix. | Spectroscopic studies (NMR, IR), material property testing. |
| Quantum Chemistry (Excited-State Calculations) | Model the absorption spectrum and photochemical reaction pathways. | UV-Vis spectroscopy, photolysis experiments with product analysis. |
| Experimental Kinetics | Measure reaction rates for hydrolysis, aminolysis, or catalytic synthesis. | Validation of computational models of reaction barriers. |
| Spectroscopic Analysis | Characterize intermediates and final products using NMR, IR, and Mass Spectrometry. | Confirmation of predicted molecular structures and reaction outcomes. |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing p-nitrophenethyl acetate, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves acetylation of p-nitrophenethyl alcohol using acetic anhydride or acetyl chloride. A catalytic agent like zinc chloride or sodium acetate may enhance reaction efficiency . Optimization requires monitoring temperature (e.g., 60–80°C) and stoichiometric ratios via TLC or HPLC. Evidence from analogous nitrophenyl derivatives suggests that inert atmospheres (N₂/Ar) reduce side reactions .
Q. Which spectroscopic techniques are most effective for characterizing p-nitrophenethyl acetate, and what key spectral markers should researchers prioritize?
- Methodological Answer : Use ¹H/¹³C NMR to identify the acetyl group (δ ~2.1 ppm for CH₃, δ ~170 ppm for carbonyl) and nitrophenyl protons (δ ~7.5–8.2 ppm). IR spectroscopy confirms ester C=O (~1740 cm⁻¹) and nitro group (~1520/1350 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 210.2 (C₁₀H₁₁NO₄) .
Q. How can researchers ensure purity and stability of p-nitrophenethyl acetate during storage and experimental use?
- Methodological Answer : Store in anhydrous conditions (desiccator with silica gel) at –20°C to prevent hydrolysis. Purity can be validated via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Stability assays under varying pH (4–9) and temperature (4–37°C) are critical for biological studies .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported bioactivity data for p-nitrophenethyl acetate derivatives, such as its role in diabetic nephropathy models?
- Methodological Answer : Discrepancies in bioactivity may arise from metabolite variability or assay conditions. Standardize in vivo models (e.g., STZ-induced diabetic mice) with controlled dosing (10–50 mg/kg/day) and LC-MS/MS metabolite profiling. Compare renal biomarkers (creatinine, urea) across studies to isolate compound-specific effects .
Q. How can computational modeling predict the interaction of p-nitrophenethyl acetate with enzymatic targets (e.g., esterases or cytochrome P450 isoforms)?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding affinities. Parameterize the nitro group’s electron-withdrawing effects and ester bond lability. Validate predictions with in vitro enzymatic assays (e.g., Michaelis-Menten kinetics for hydrolysis rates) .
Q. What advanced chromatographic methods separate p-nitrophenethyl acetate from structurally similar metabolites in complex biological matrices?
- Methodological Answer : Employ UPLC-QTOF-MS with a HILIC column for polar metabolites or a phenyl-hexyl column for lipophilic fractions. Use MRM transitions for quantification (e.g., m/z 210→152 for the parent ion). Isotopic labeling (¹³C-acetate) aids in tracking metabolic pathways .
Q. How do researchers address conflicting data on the compound’s stability in aqueous vs. lipid-based delivery systems?
- Methodological Answer : Conduct comparative stability studies using nanoemulsions (lecithin/tween) vs. liposomes. Monitor degradation via UV-Vis (λmax ~310 nm for nitrophenol release). Adjust lipid composition (e.g., cholesterol derivatives ) to enhance encapsulation efficiency and delay hydrolysis .
Methodological Best Practices
- Data Reproducibility : Document reaction conditions (catalyst, solvent, temperature) and analytical parameters (column type, MS settings) in detail .
- Contradiction Analysis : Use systematic reviews to compare datasets, highlighting variables like animal strain differences or assay sensitivity .
- Ethical Compliance : Adhere to safety protocols for nitroaromatic compounds (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
